molecular formula C22H25ClN6 B2678293 5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902039-40-1

5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2678293
CAS No.: 902039-40-1
M. Wt: 408.93
InChI Key: AVCQHKPBWJVDRO-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core, substituted with a tert-butyl group, a chlorophenyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as a hydrazine derivative with a suitable diketone or ketoester.

    Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Chlorophenyl Group: This can be done via a Suzuki coupling reaction, where a boronic acid derivative of the chlorophenyl group reacts with a halogenated pyrazolo[1,5-a]pyrimidine.

    Incorporation of the Imidazole Moiety: This step might involve nucleophilic substitution reactions where the imidazole is introduced via an alkyl halide intermediate.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors to handle larger volumes of reactants and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions might target the imidazole ring or the pyrazolo[1,5-a]pyrimidine core, potentially leading to hydrogenated derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Hydrogenated derivatives of the imidazole and pyrazolo[1,5-a]pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is explored for its therapeutic potential. It may exhibit activity against certain diseases, including cancer, due to its ability to modulate specific biological pathways.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The pyrazolo[1,5-a]pyrimidine core might interact with nucleic acids or proteins, affecting cellular processes. The compound’s overall effect is a result of these interactions, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks the imidazole moiety, which may reduce its biological activity.

    3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the tert-butyl group, potentially affecting its chemical stability and reactivity.

    5-tert-butyl-3-(2-chlorophenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the imidazole ring, which may alter its binding properties and biological activity.

Uniqueness

The uniqueness of 5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine lies in its combination of functional groups. The presence of the tert-butyl group, chlorophenyl group, and imidazole moiety in a single molecule provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and industry

Properties

IUPAC Name

5-tert-butyl-3-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6/c1-22(2,3)19-13-20(25-9-6-11-28-12-10-24-15-28)29-21(27-19)17(14-26-29)16-7-4-5-8-18(16)23/h4-5,7-8,10,12-15,25H,6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQHKPBWJVDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN3C=CN=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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